2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Description
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with an amino group at position 4 and a sulfanyl-linked acetamide moiety attached to a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological activities.
Properties
Molecular Formula |
C12H11BrN4O2S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C12H11BrN4O2S/c13-7-1-3-8(4-2-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18) |
InChI Key |
YQBNKKFLOCHWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)Br |
Origin of Product |
United States |
Biological Activity
Overview
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrimidine ring with a sulfanyl group, and its structure suggests possible interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₉H₉BrN₄O₂S
- Molecular Weight : 283.3 g/mol
- IUPAC Name : 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
The compound's structure includes a pyrimidine nucleus which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes or membranes.
Anticancer Potential
The compound's ability to interfere with cellular processes suggests potential anticancer activity. Pyrimidine derivatives have been studied for their role in inhibiting specific kinases involved in cancer cell proliferation. For example, compounds targeting the mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing tumor growth in preclinical models.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, leading to inhibition of their activity. This is facilitated through:
- Hydrogen bonding : The amino and carbonyl groups can form hydrogen bonds with target proteins.
- Hydrophobic interactions : The bromophenyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets in proteins.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM, indicating significant potency.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound resulted in a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Data Tables
Comparison with Similar Compounds
Structural and Functional Insights
- Heterocyclic Core Modifications: Replacement of pyrimidinone with pyridazinone () shifts activity toward FPR agonism, highlighting the role of ring size and substituent positioning in receptor selectivity.
- Substituent Effects: Amino vs. However, Compound 5.5 shows measurable ED₅₀ values in maximal electroshock (MES) tests, suggesting methyl groups may enhance bioavailability . Halogenated Aryl Groups: Bromophenyl (target compound) vs. chlorophenyl () affects lipophilicity and steric bulk, influencing receptor binding. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets.
- Biological Activity Trends: Anticonvulsant Activity: The target compound’s pyrimidinone-thioacetamide scaffold is shared with Compound 5.5, but the lack of ED₅₀ data for the former necessitates further comparative studies. Enzyme Inhibition: Carbonic anhydrase inhibition () is observed in analogs with thiazole or sulfamoylbenzothiazole substituents, indicating that aryl group flexibility modulates isoform selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
